6-Aminohexyl Methanethiosulfonate Hydrobromide
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Overview
Description
6-Aminohexyl Methanethiosulfonate Hydrobromide is a white crystalline powder known for its solubility in water and organic solvents . It is a chloride ion-sensitive compound that reacts with mercury complexes . This compound is widely used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 6-Aminohexyl Methanethiosulfonate Hydrobromide involves the reaction of 6-aminohexanol with methanethiosulfonate in the presence of hydrobromic acid. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Water or an organic solvent like methanol
Catalyst: None required
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-Aminohexyl Methanethiosulfonate Hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives .
Scientific Research Applications
6-Aminohexyl Methanethiosulfonate Hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein structure and function, particularly in the modification of cysteine residues.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Aminohexyl Methanethiosulfonate Hydrobromide involves its ability to react with thiol groups in proteins and other biomolecules. This reaction can modify the structure and function of the target molecules, leading to various biological effects. The compound targets cysteine residues in proteins, forming stable thioether bonds and altering protein activity .
Comparison with Similar Compounds
6-Aminohexyl Methanethiosulfonate Hydrobromide can be compared with other methanethiosulfonate derivatives, such as:
- 6-Bromohexyl Methanethiosulfonate
- 6-Iodohexyl Methanethiosulfonate
- 6-Methylhexyl Methanethiosulfonate
These compounds share similar chemical properties and reactivity but differ in their specific substituents, which can influence their reactivity and applications. This compound is unique due to its amino group, which provides additional functionality for further chemical modifications .
Properties
IUPAC Name |
6-methylsulfonylsulfanylhexan-1-amine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2S2.BrH/c1-12(9,10)11-7-5-3-2-4-6-8;/h2-8H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTQJNGBWWDIQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCCCCN.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18BrNO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675582 |
Source
|
Record name | S-(6-Aminohexyl) methanesulfonothioate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216618-83-5 |
Source
|
Record name | S-(6-Aminohexyl) methanesulfonothioate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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